Natrium-Omadin

Übersicht

Beschreibung

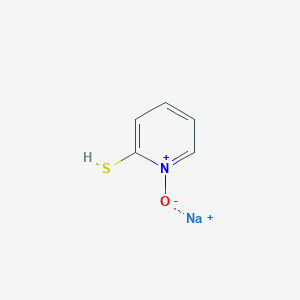

Pyrithione sodium, also known as sodium pyrithione, is an organosulfur compound with the molecular formula C5H4NOSNa. It is commonly used as an antimicrobial agent due to its broad-spectrum activity against fungi and bacteria. Pyrithione sodium is often found in personal care products, such as shampoos and soaps, as well as in industrial applications like paints and coatings .

Wissenschaftliche Forschungsanwendungen

Pyrithione sodium has a wide range of scientific research applications:

Wirkmechanismus

Target of Action

Sodium Omadine, also known as Sodium Pyrithione or Sodium 2-pyridinethiol-1-oxide, is an antimicrobial agent . Its primary targets are a wide range of bacteria and fungi . These organisms can chemically destroy the components of various formulations, rendering them unusable . Sodium Omadine is effective against both types of microbes and can prevent the growth of even high concentrations of fungal organisms .

Mode of Action

Sodium Omadine interacts with its targets by increasing the cellular levels of copper, damaging iron-sulfur clusters of proteins essential for fungal metabolism and growth . This interaction inhibits the growth of fungi and bacteria, thereby preserving the integrity of the substances it is added to .

Biochemical Pathways

The adverse effects of Sodium Omadine are caused by a variety of neutral salts, such as sodium sulphate (Na2SO4) and sodium chloride (NaCl). Sodium ion transporters facilitate the entry of sodium ions (Na+) into cells, resulting in ion toxicity .

Pharmacokinetics

Sodium Omadine demonstrates long-term storage stability and compatibility in aqueous-based compositions . It is completely soluble in aqueous systems . It performs best in pH aqueous systems ranging from 7.0 to 12.0 .

Result of Action

The molecular and cellular effects of Sodium Omadine’s action include the prevention and minimization of problems associated with fungal contamination . It is an effective preservative in most aqueous compositions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Sodium Omadine. For instance, Sodium Omadine is stable under normal storage conditions down to 0°C . It is incompatible with strong acids, oxidizing and reducing agents . The formulation is stabilized against transchelation in the presence of transition metals . In addition, Sodium Omadine’s effectiveness can be influenced by the type of coolant, as bacteria are the most frequently detected microbes in used coolant .

Biochemische Analyse

Biochemical Properties

Sodium Omadine interacts with various biomolecules, playing a significant role in biochemical reactions. It is based on the antimicrobial active sodium pyrithione, which is known for its efficiency against a wide range of organisms

Cellular Effects

Sodium Omadine has notable effects on various types of cells. It is harmful by inhalation, in contact with skin, and if swallowed, and it is very toxic to aquatic organisms . It is also known to cause skin and eye irritation . These effects suggest that Sodium Omadine can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known to increase the cellular levels of copper and damage iron-sulfur clusters of proteins essential for fungal metabolism and growth . This suggests that Sodium Omadine exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation and changes in gene expression .

Temporal Effects in Laboratory Settings

Sodium Omadine demonstrates long-term storage stability and compatibility in aqueous-based compositions . It is effective against a wide range of organisms at economic concentrations and is available in an easy-to-use liquid form . The long-term effects of Sodium Omadine on cellular function observed in in vitro or in vivo studies are not fully documented.

Dosage Effects in Animal Models

It is known that Sodium Omadine is harmful if swallowed, and it causes skin and eye irritation . These effects suggest that high doses could potentially lead to toxic or adverse effects.

Metabolic Pathways

It is known to increase the cellular levels of copper and damage iron-sulfur clusters of proteins essential for fungal metabolism and growth . This suggests that Sodium Omadine may interact with enzymes or cofactors involved in these processes.

Transport and Distribution

Information on how Sodium Omadine is transported and distributed within cells and tissues is limited. Given its use in various aqueous compositions and its solubility in water , it can be inferred that Sodium Omadine may be distributed throughout cells and tissues via aqueous channels.

Vorbereitungsmethoden

Pyrithione sodium can be synthesized through several methods. One common synthetic route involves the reaction of 2-chloropyridine N-oxide with sodium hydrosulfide, followed by acidification . Another method uses 2-bromopyridine, which is reacted with sodium sulfide to form pyrithione, and then converted to its sodium salt . Industrial production typically involves these reactions under controlled conditions to ensure high purity and yield.

Analyse Chemischer Reaktionen

Pyrithione sodium undergoes various chemical reactions, including:

Oxidation: Pyrithione sodium can be oxidized to form disulfides and sulfonic acids under strong oxidizing conditions.

Reduction: It can be reduced to thiopyridine using reducing agents.

Substitution: Pyrithione sodium can react with metal salts to form metal pyrithione complexes, such as zinc pyrithione.

Common reagents used in these reactions include sodium carbonate, zinc chloride, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Vergleich Mit ähnlichen Verbindungen

Pyrithione sodium is often compared with other pyrithione derivatives, such as zinc pyrithione and copper pyrithione. While all these compounds share similar antimicrobial properties, pyrithione sodium is unique in its solubility and stability under neutral or alkaline conditions . Zinc pyrithione, for example, is commonly used in personal care products for its effectiveness against dandruff , whereas copper pyrithione is primarily used as a biocide in marine applications .

Similar compounds include:

- Zinc pyrithione

- Copper pyrithione

- Pyrithione itself

Each of these compounds has specific applications based on their chemical properties and effectiveness in different environments.

Biologische Aktivität

Sodium Omadine (NaOM) is a sodium salt of 2-benzothiazolesulfenamide, widely recognized for its antimicrobial properties. It is primarily used as a fungicide and bactericide in various industrial applications, including metalworking fluids and preservation of materials. This article explores the biological activity of Sodium Omadine, focusing on its toxicity, effects on aquatic organisms, and its role as an environmental pollutant.

Sodium Omadine is characterized by its ability to inhibit microbial growth, making it effective in preventing contamination in various settings. Its chemical structure allows it to interact with biological membranes, leading to cell death in susceptible organisms.

Acute and Chronic Toxicity

Research indicates that Sodium Omadine exhibits moderate toxicity across different species. A review of toxicological studies reveals the following:

- Bobwhite Quail : Sodium Omadine was found to be moderately toxic when administered orally.

- Rats and Monkeys : Chronic exposure led to clinical signs such as prostration and decreased activity. Hematological changes were observed but deemed minor .

- Carcinogenicity : Studies in rats and mice did not show a significant increase in neoplasms, leading to its classification as a Group D carcinogen by the EPA due to insufficient evidence regarding cancer risk .

Environmental Impact

Sodium Omadine has been identified as an environmental pollutant, particularly affecting aquatic ecosystems. A study on zebrafish demonstrated that exposure to Sodium Omadine resulted in:

- Superoxide Dismutase (SOD) Activity : Significant alterations were observed in SOD enzyme activity, indicating oxidative stress due to exposure. The study measured SOD activity at varying concentrations (1 µg/L and 5 µg/L) over different time periods (24, 72, and 96 hours), revealing dose-dependent effects .

- DNA Damage : Levels of 8-hydroxydeoxyguanosine (8-OHdG), a marker for oxidative DNA damage, were also significantly elevated, suggesting that Sodium Omadine can induce genotoxic effects in non-target organisms .

Case Study 1: Aquatic Toxicology

A controlled experiment was conducted using zebrafish to assess the biological effects of Sodium Omadine. The findings were summarized in the following table:

| Exposure Time (hours) | Concentration (µg/L) | SOD Activity (U/100 mg tissue) | 8-OHdG Levels (pg/100 mg tissue) |

|---|---|---|---|

| 24 | 1 | 15.2 | 7.5 |

| 24 | 5 | 12.3 | 10.2 |

| 72 | 1 | 14.8 | 8.0 |

| 72 | 5 | 11.5 | 12.0 |

| 96 | 1 | 13.0 | 9.3 |

| 96 | 5 | 10.0 | 14.5 |

This data illustrates the correlation between increased concentrations of Sodium Omadine and heightened oxidative stress markers in zebrafish.

Case Study 2: Industrial Application

In industrial settings, Sodium Omadine is utilized for its antimicrobial properties in metalworking fluids. A study evaluated its effectiveness against bacterial contamination:

| Treatment Type | Bacterial Count (CFU/mL) Before Treatment | Bacterial Count (CFU/mL) After Treatment |

|---|---|---|

| Control | 1.5 x 10^6 | 1.4 x 10^6 |

| Sodium Omadine (0.1%) | 1.5 x 10^6 | <100 |

| Sodium Omadine (0.5%) | 1.5 x 10^6 | <10 |

The results indicate that higher concentrations of Sodium Omadine significantly reduced bacterial counts, demonstrating its efficacy as an antimicrobial agent .

Eigenschaften

IUPAC Name |

sodium;1-oxidopyridine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4NOS.Na/c7-6-4-2-1-3-5(6)8;/h1-4H;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNRNJIIJLOFJEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=S)N(C=C1)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4NNaOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3042390 | |

| Record name | Sodium (2-pyridylthio)-N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3042390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Technical product is off-white solid; Formulated as liquid soluble concentrates; [Reference #1] 3811-73-2: Hygroscopic crystalline powder with a stench; [Alfa Aesar MSDS] | |

| Record name | Sodium omadine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9472 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00000007 [mmHg] | |

| Record name | Sodium omadine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9472 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3811-73-2, 15922-78-8 | |

| Record name | 2-Pyridinethiol, 1-oxide, sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003811732 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Pyridinethiol, 1-oxide, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium (2-pyridylthio)-N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3042390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridine-2-thiol 1-oxide, sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.179 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Pyrithione sodium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.405 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRITHIONE SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6L3991491R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.